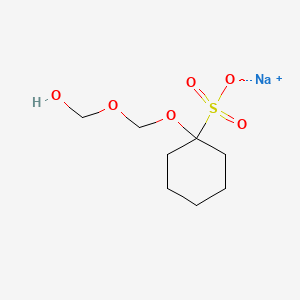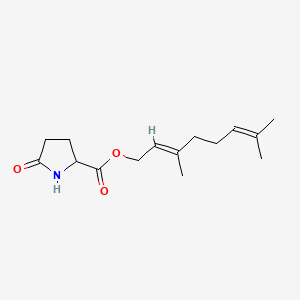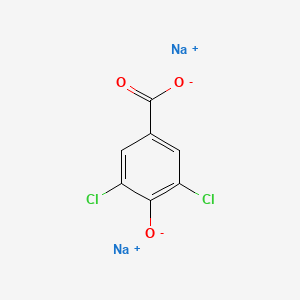
Hydrazinecarbothioamide, 2,2'-(1-(1-ethoxyethyl)-1,2-ethanediylidine)bis(N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarbothioamide, 2,2’-(1-(1-ethoxyethyl)-1,2-ethanediylidine)bis(N-methyl-) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes hydrazinecarbothioamide and ethoxyethyl groups, making it a valuable subject for research and application in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hydrazinecarbothioamide, 2,2’-(1-(1-ethoxyethyl)-1,2-ethanediylidine)bis(N-methyl-) typically involves the reaction of hydrazinecarbothioamide with ethoxyethyl derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. industrial methods often incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Hydrazinecarbothioamide, 2,2’-(1-(1-ethoxyethyl)-1,2-ethanediylidine)bis(N-methyl-) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound, which can interact with different reagents under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation while minimizing side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or hydrazines. Substitution reactions often result in the formation of new carbon-nitrogen or carbon-sulfur bonds, leading to a variety of derivatives .
Applications De Recherche Scientifique
Hydrazinecarbothioamide, 2,2’-(1-(1-ethoxyethyl)-1,2-ethanediylidine)bis(N-methyl-) has numerous applications in scientific research. In chemistry, it serves as a building block for the synthesis of complex organic molecules and as a reagent in various chemical transformations. In biology and medicine, this compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities . Additionally, it is used in the development of new materials and catalysts in the industrial sector .
Mécanisme D'action
The mechanism of action of Hydrazinecarbothioamide, 2,2’-(1-(1-ethoxyethyl)-1,2-ethanediylidine)bis(N-methyl-) involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and induce apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Hydrazinecarbothioamide, 2,2’-(1-(1-ethoxyethyl)-1,2-ethanediylidine)bis(N-methyl-) can be compared with other similar compounds, such as hydrazinecarbothioamide derivatives and ethoxyethyl-substituted molecules. These compounds share structural similarities but may differ in their reactivity, stability, and biological activity . For instance, hydrazinecarbothioamide derivatives may exhibit different oxidation states and substitution patterns, leading to variations in their chemical and biological properties .
Similar Compounds
- Hydrazinecarbothioamide derivatives
- Ethoxyethyl-substituted molecules
- Piperazine derivatives
Propriétés
Numéro CAS |
5093-92-5 |
|---|---|
Formule moléculaire |
C10H20N6OS2 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
1-[(Z)-[(1E)-3-ethoxy-1-(methylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]-3-methylthiourea |
InChI |
InChI=1S/C10H20N6OS2/c1-5-17-7(2)8(14-16-10(19)12-4)6-13-15-9(18)11-3/h6-7H,5H2,1-4H3,(H2,11,15,18)(H2,12,16,19)/b13-6+,14-8- |
Clé InChI |
XBFRPDHYSZXWNV-SHNANBSCSA-N |
SMILES isomérique |
CCOC(C)/C(=N\NC(=S)NC)/C=N/NC(=S)NC |
SMILES canonique |
CCOC(C)C(=NNC(=S)NC)C=NNC(=S)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)




